molecular formula C8H8BrN3 B13667044 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13667044
M. Wt: 226.07 g/mol
InChI Key: NZZNCXDNMDNITI-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methyl groups in the structure of this compound adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines, including 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine, involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of JAK1 and JAK2, the compound binds to the active sites of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and dimethyl groups in 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine makes it unique compared to its analogs.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H8BrN3/c1-5-7(9)3-4-8-11-10-6(2)12(5)8/h3-4H,1-2H3

InChI Key

NZZNCXDNMDNITI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NN=C(N12)C)Br

Origin of Product

United States

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